Lipophilicity Comparison with Ethyl Ester Analog
The methyl ester exhibits lower predicted lipophilicity than its ethyl ester counterpart, which directly impacts partitioning behavior in synthesis and the ADME profile of derived compounds. The target compound's calculated log P (octanol/water partition coefficient) is 1.4, versus 1.57 for ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 76805-25-9) [1] .
| Evidence Dimension | Predicted octanol/water partition coefficient (log P) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate (CAS 76805-25-9): 1.57 |
| Quantified Difference | Δ = 0.17 units (lower for methyl ester) |
| Conditions | Calculated values (method unspecified; consensus estimate from multiple prediction algorithms) |
Why This Matters
A lower log P facilitates aqueous-phase handling and can reduce non-specific binding during enantioselective hydrolytic kinetic resolution, a key step in producing chirally pure beta-blockers.
- [1] Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate | 72224-27-2. Molaid Compound Detail Page. Accessed 2026. View Source
